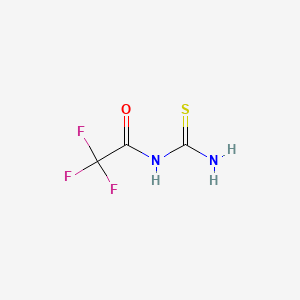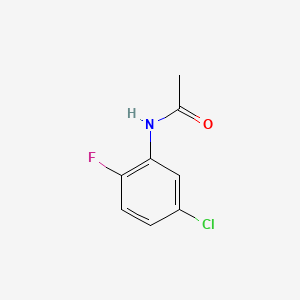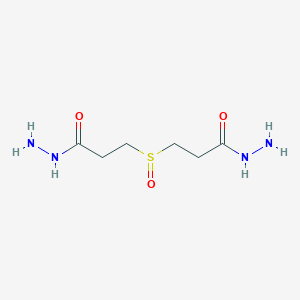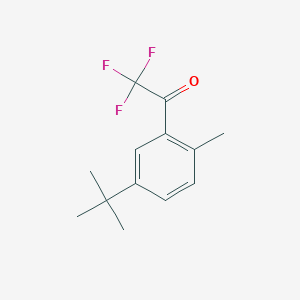
1-(5-(tert-Butyl)-2-methylphenyl)-2,2,2-trifluoroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(tert-Butyl)-2-methylphenyl)-2,2,2-trifluoroethan-1-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further substituted with a tert-butyl and a methyl group
Métodos De Preparación
The synthesis of 1-(5-(tert-Butyl)-2-methylphenyl)-2,2,2-trifluoroethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-tert-butyl-2-methylphenol and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
1-(5-(tert-Butyl)-2-methylphenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group, forming new compounds.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Aplicaciones Científicas De Investigación
1-(5-(tert-Butyl)-2-methylphenyl)-2,2,2-trifluoroethan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-(5-(tert-Butyl)-2-methylphenyl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Comparación Con Compuestos Similares
1-(5-(tert-Butyl)-2-methylphenyl)-2,2,2-trifluoroethan-1-one can be compared with similar compounds such as:
tert-Butylbenzene: Both compounds contain a tert-butyl group attached to a phenyl ring, but differ in the presence of the trifluoromethyl group in this compound.
2,6-Di-tert-butyl-4-methylphenol: This compound also contains tert-butyl and methyl groups on a phenyl ring, but lacks the trifluoromethyl group.
Benzene, tert-butyl-: Similar to tert-butylbenzene, this compound contains a tert-butyl group on a phenyl ring but does not have the additional substituents present in this compound.
Propiedades
Fórmula molecular |
C13H15F3O |
|---|---|
Peso molecular |
244.25 g/mol |
Nombre IUPAC |
1-(5-tert-butyl-2-methylphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C13H15F3O/c1-8-5-6-9(12(2,3)4)7-10(8)11(17)13(14,15)16/h5-7H,1-4H3 |
Clave InChI |
ZNIJZDUGCUYDBY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(C)(C)C)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



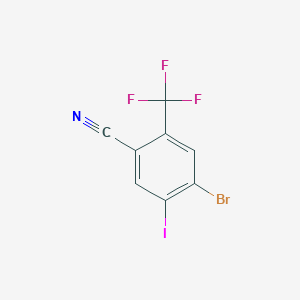
![[(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methoxy-tert-butyl-dimethylsilane](/img/structure/B12834996.png)
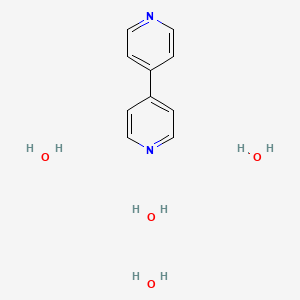
![(1R,4R)-1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane](/img/structure/B12835016.png)

